![molecular formula C55H77N5O10 B13036098 methyl (2R,3R)-2-[[(2S,3R)-3-[(9S)-9-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methoxy-5,10-dimethyl-4-(methylamino)-8-oxoundecanoyl]pyrrolidin-2-yl]-propanoylamino]-3-methoxy-2-methyl-3-phenylpropanoate](/img/structure/B13036098.png)
methyl (2R,3R)-2-[[(2S,3R)-3-[(9S)-9-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methoxy-5,10-dimethyl-4-(methylamino)-8-oxoundecanoyl]pyrrolidin-2-yl]-propanoylamino]-3-methoxy-2-methyl-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R,3R)-2-[[(2S,3R)-3-[(9S)-9-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methoxy-5,10-dimethyl-4-(methylamino)-8-oxoundecanoyl]pyrrolidin-2-yl]-propanoylamino]-3-methoxy-2-methyl-3-phenylpropanoate is a complex organic compound with a highly intricate structure This compound is characterized by multiple chiral centers, making it an interesting subject for stereochemical studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic routes may include:
Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: This step involves the protection of the amino group using Fmoc chloride under basic conditions.
Peptide Coupling:
Introduction of Methoxy Groups: Methoxylation reactions using methanol and acid catalysts.
Chiral Centers Formation: Use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of such compounds often relies on automated peptide synthesizers and large-scale chromatography for purification. The use of solid-phase synthesis can also be advantageous for handling complex molecules.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the methoxy or methylamino groups.
Reduction: Reduction of the ester groups to alcohols using reagents like LiAlH4.
Substitution: Nucleophilic substitution reactions at the ester or amide groups.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Coupling Reagents: EDCI, DCC
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Stereochemical Studies: The compound’s multiple chiral centers make it a valuable subject for studying stereochemistry and chiral resolution techniques.
Reaction Mechanisms: Understanding the reactivity of its functional groups can provide insights into reaction mechanisms.
Biology
Peptide Research: As a complex peptide, it can be used in studies related to protein folding and peptide interactions.
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural complexity.
Medicine
Drug Development: Its unique structure may serve as a lead compound for developing new pharmaceuticals.
Biological Activity: Studies on its biological activity can reveal potential therapeutic applications.
Industry
Material Science:
Catalysis: Use as a catalyst or catalyst precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of enzymes through binding to active sites.
Receptor Interaction: Interaction with cellular receptors to modulate signaling pathways.
Protein-Protein Interactions: Disruption or stabilization of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Protected Peptides: Compounds with similar Fmoc-protected amino groups.
Methoxy-Substituted Peptides: Peptides with methoxy groups at various positions.
Complex Amides and Esters: Molecules with similar amide and ester functionalities.
Eigenschaften
Molekularformel |
C55H77N5O10 |
|---|---|
Molekulargewicht |
968.2 g/mol |
IUPAC-Name |
methyl (2R,3R)-2-[[(2S,3R)-3-[(9S)-9-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methoxy-5,10-dimethyl-4-(methylamino)-8-oxoundecanoyl]pyrrolidin-2-yl]-propanoylamino]-3-methoxy-2-methyl-3-phenylpropanoate |
InChI |
InChI=1S/C55H77N5O10/c1-13-46(63)60(55(7,53(65)69-12)50(68-11)36-21-15-14-16-22-36)51-41(29-30-57-51)44(62)31-45(67-10)48(56-8)35(6)27-28-43(61)47(33(2)3)58-52(64)49(34(4)5)59(9)54(66)70-32-42-39-25-19-17-23-37(39)38-24-18-20-26-40(38)42/h14-26,33-35,41-42,45,47-51,56-57H,13,27-32H2,1-12H3,(H,58,64)/t35?,41-,45?,47-,48?,49-,50+,51-,55+/m0/s1 |
InChI-Schlüssel |
MIKWVPNNGOTBMJ-ACTIPQEYSA-N |
Isomerische SMILES |
CCC(=O)N([C@H]1[C@@H](CCN1)C(=O)CC(C(C(C)CCC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC)OC)[C@](C)([C@@H](C5=CC=CC=C5)OC)C(=O)OC |
Kanonische SMILES |
CCC(=O)N(C1C(CCN1)C(=O)CC(C(C(C)CCC(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC)OC)C(C)(C(C5=CC=CC=C5)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


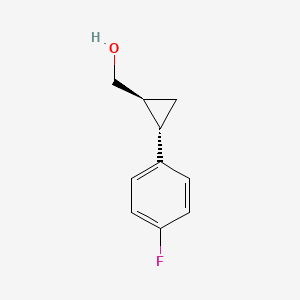
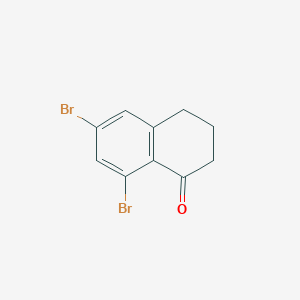
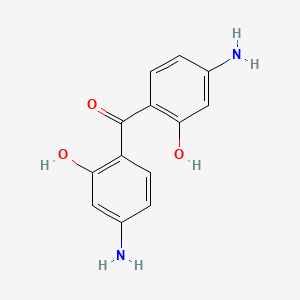

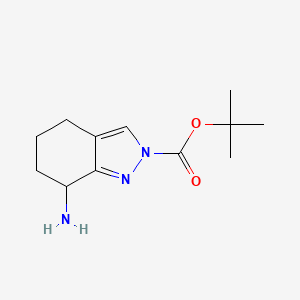
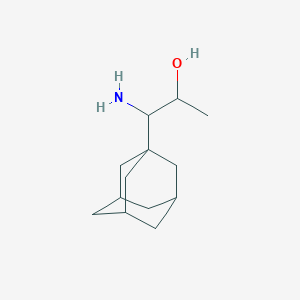
![Tert-butyl 7-amino-9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13036044.png)

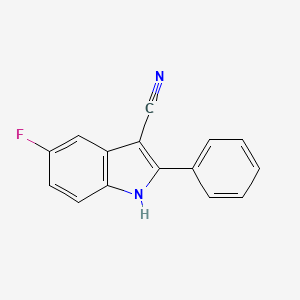


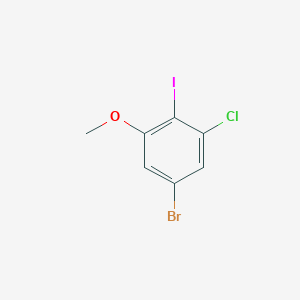

![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13036102.png)
